4-Hydroxy-2-methylbenzonitrile

Description

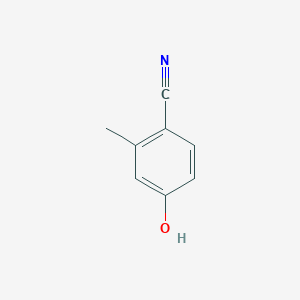

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQUZYVEQUGPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309018 | |

| Record name | 4-hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-26-1 | |

| Record name | 4-Hydroxy-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210797 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14143-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-2-methylbenzonitrile chemical properties

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzonitrile: Core Chemical Properties and Applications

Introduction

This compound is an aromatic organic compound that belongs to the benzonitrile family. It is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group. The strategic placement of these functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 14143-26-1 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White powder/crystals | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. | [2] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 133.052763847 Da | [1] |

| Monoisotopic Mass | 133.052763847 Da | [1] |

| Topological Polar Surface Area | 44 Ų | [1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of available spectral information.

| Spectrum Type | Data | Reference |

| ¹H NMR | ¹H NMR spectral data for similar benzonitrile derivatives are available, which can be used as a reference for the characterization of this compound. | [4][5] |

| ¹³C NMR | ¹³C NMR spectral data for various benzonitrile derivatives have been reported. | [4][6] |

| Mass Spectrometry | Predicted collision cross section (CCS) values for different adducts of this compound have been calculated. | [7] |

| FTIR | The FTIR spectrum of a related compound, 4-hydroxy-2,5-dimethylbenzonitrile, is available and can provide insights into the characteristic vibrational frequencies of this compound. | [8] |

Synthesis and Reactivity

The synthesis of hydroxybenzonitriles can be achieved through various methods, including the demethylation of corresponding methoxybenzonitriles.[9][10] A general approach involves the reaction of a 4-methoxybenzonitrile with an alkali metal compound at elevated temperatures.[9]

Experimental Protocol: General Synthesis of 4-Hydroxybenzonitriles via Demethylation

A common method for the preparation of 4-hydroxybenzonitriles involves the demethylation of 4-methoxybenzonitriles.[9] The following is a generalized protocol based on this approach:

-

Reaction Setup: A mixture of the starting 4-methoxybenzonitrile and an alkali metal salt (e.g., lithium chloride) is prepared in a high-boiling point solvent such as N-methylpyrrolidone or dimethylacetamide.[9]

-

Reaction Conditions: The reaction mixture is heated to a temperature of at least 170°C and refluxed for several hours to ensure complete demethylation.[9]

-

Work-up: After cooling, the reaction mixture is treated with water and acidified with a strong acid like hydrochloric acid to precipitate the 4-hydroxybenzonitrile product.[9]

-

Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent to yield the pure 4-hydroxybenzonitrile.[9]

Applications in Research and Drug Development

Benzonitrile derivatives are recognized for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry.[11] They have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and antiviral agents.[11] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, which is crucial for drug-target interactions.[11]

Specifically, 2-methylbenzonitrile derivatives have shown strategic importance in modern industries.[12] For instance, 4-Fluoro-2-methylbenzonitrile serves as a key intermediate in the synthesis of trelagliptin succinate, a medication for type II diabetes.[12][13] This highlights the potential of substituted 2-methylbenzonitriles, including this compound, as valuable building blocks in the development of new therapeutic agents.

Biological Activity

While specific biological activity data for this compound is not extensively documented in the provided search results, related hydroxybenzonitrile compounds have been reported to exhibit antimicrobial properties.[14][15] The phenolic hydroxyl group is known to contribute to the biological activity of many compounds, potentially through mechanisms involving the disruption of microbial cell membranes or interference with enzymatic activities.[14]

The unique substitution pattern of this compound suggests that it could serve as a scaffold for the development of novel bioactive molecules. Further research is warranted to explore its potential as an antimicrobial, anticancer, or enzyme inhibitory agent.

Safety and Toxicology

This compound is classified as harmful and requires careful handling. The GHS hazard classifications are summarized below.

| Hazard Class | GHS Classification | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [1] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [1] |

Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[16] Work should be conducted in a well-ventilated area or under a fume hood.[16]

Conclusion

This compound is a versatile chemical compound with a range of potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and advanced materials. Its distinct chemical properties, conferred by the hydroxyl, methyl, and nitrile functional groups, make it a subject of interest for further research and development. While more extensive studies are needed to fully elucidate its biological activities, the existing knowledge on related benzonitrile derivatives suggests a promising future for this compound in various scientific and industrial domains. Adherence to appropriate safety protocols is essential when working with this compound due to its hazardous nature.

References

- 1. This compound | C8H7NO | CID 308741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5 [chemicalbook.com]

- 3. 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 13C NMR spectrum [chemicalbook.com]

- 7. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 10. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. ossila.com [ossila.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Elucidating the Molecular Architecture of 4-Hydroxy-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By detailing the analytical techniques and experimental protocols, this document serves as a vital resource for researchers engaged in the characterization of novel chemical entities.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile. Its fundamental properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14143-26-1[1] |

| Molecular Formula | C₈H₇NO[1] |

| Molecular Weight | 133.15 g/mol [1] |

| Monoisotopic Mass | 133.052763847 Da[1] |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Note: Specific experimental ¹H NMR data for this compound was not found in the performed search. The following table is a representative example based on spectral data of similar compounds.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | s | 1H | Ar-H |

| ~5.0 | br s | 1H | -OH |

| ~2.4 | s | 3H | -CH₃ |

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Note: Specific experimental ¹³C NMR data for this compound was not found in the performed search. The following table is a representative example based on spectral data of similar compounds.

| Chemical Shift (ppm) | Assignment |

| ~160 | C-OH |

| ~140 | C-CH₃ |

| ~134 | Ar-CH |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~115 | C-CN |

| ~105 | C-CN |

| ~20 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Note: Specific experimental FT-IR data for this compound was not found in the performed search. The following table is a representative example based on spectral data of similar compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenol |

| ~820 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The predicted collision cross-section values for various adducts of this compound are available.[2]

| Adduct | m/z |

| [M+H]⁺ | 134.06004 |

| [M+Na]⁺ | 156.04198 |

| [M-H]⁻ | 132.04548 |

| [M]⁺ | 133.05221 |

Note: A detailed experimental mass spectrum with fragmentation analysis was not found in the performed search.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structure elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder.

-

Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Workflow and Logic Diagrams

The following diagrams illustrate the logical processes involved in the structure elucidation of this compound.

Caption: Overall workflow for the synthesis and structure elucidation of this compound.

Caption: Integration of spectroscopic data for the structural confirmation of this compound.

References

Spectroscopic Profile of 4-Hydroxy-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methylbenzonitrile, a key intermediate in pharmaceutical synthesis and materials science. This document collates predicted and experimentally-derived data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts for this compound in a deuterated solvent are presented below. These predictions are based on established principles of substituent effects on aromatic rings.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (aromatic, position 3) | 6.8 - 7.0 | Doublet | ~2 Hz (meta coupling) |

| H (aromatic, position 5) | 6.7 - 6.9 | Doublet of Doublets | ~8 Hz (ortho), ~2 Hz (meta) |

| H (aromatic, position 6) | 7.3 - 7.5 | Doublet | ~8 Hz (ortho coupling) |

| -OH (hydroxyl) | 4.5 - 6.0 | Broad Singlet | - |

| -CH₃ (methyl) | 2.2 - 2.4 | Singlet | - |

¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed below, based on additive models for substituted benzenes.[4][5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (aromatic, C1) | 100 - 105 |

| C (aromatic, C2) | 140 - 145 |

| C (aromatic, C3) | 118 - 122 |

| C (aromatic, C4) | 158 - 162 |

| C (aromatic, C5) | 115 - 120 |

| C (aromatic, C6) | 133 - 138 |

| -CN (nitrile) | 117 - 120 |

| -CH₃ (methyl) | 19 - 22 |

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies for this compound are predicted based on the known absorptions of phenols, aromatic nitriles, and substituted benzenes.[7][8][9][10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C≡N stretch (nitrile) | 2220 - 2260 | Medium, Sharp |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-H bend (out-of-plane) | 800 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound (C₈H₇NO) is 133.15 g/mol . The predicted mass spectral data is presented below.[11]

| Adduct | Predicted m/z |

| [M+H]⁺ | 134.06004 |

| [M+Na]⁺ | 156.04198 |

| [M-H]⁻ | 132.04548 |

| [M]⁺ | 133.05221 |

Common fragmentation patterns for aromatic nitriles involve the loss of HCN (m/z 27) and CN (m/z 26).[12][13][14]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition :

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR : Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the sample (ATR crystal or KBr pellet) in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample holder.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[15]

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For ESI, both positive and negative ion modes can be explored.

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 12. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. benchchem.com [benchchem.com]

A Theoretical Deep Dive into 4-Hydroxy-2-methylbenzonitrile: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

4-Hydroxy-2-methylbenzonitrile, with the chemical formula C₈H₇NO, is a substituted aromatic compound. An experimentally determined crystal structure provides a foundational reference for all theoretical calculations.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14143-26-1 | PubChem[1] |

Computational Methodology: A Detailed Protocol

The following sections outline the standard computational workflow for the theoretical analysis of this compound, based on common practices in computational chemistry for similar organic molecules.

Geometry Optimization

Objective: To determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface.

Protocol:

-

Initial Structure: The starting geometry for the calculation is typically taken from experimental data, such as the crystallographic information available for this compound.[1]

-

Theoretical Model: Density Functional Theory (DFT) is the most common and effective method for such calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set provides a good balance between accuracy and computational cost, with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Software: Calculations are performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between steps fall below predefined thresholds, ensuring a true energy minimum has been reached.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Logical Workflow for Computational Analysis

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Vibrational Spectroscopy

Objective: To predict the infrared (IR) and Raman spectra of the molecule and assign the vibrational modes to specific molecular motions.

Protocol:

-

Frequency Calculation: The vibrational frequencies are obtained from the frequency analysis performed after geometry optimization.

-

Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

-

Spectral Analysis: The calculated IR intensities and Raman activities are used to generate theoretical spectra.

-

Potential Energy Distribution (PED) Analysis: To assign the calculated vibrational modes to specific types of molecular motion (e.g., C-H stretch, C=C bend), a Potential Energy Distribution (PED) analysis is performed using software like VEDA.

Expected Data:

A comprehensive table of calculated and scaled vibrational frequencies, along with their IR intensities, Raman activities, and detailed PED assignments, would be generated.

Electronic Structure Analysis

Objective: To understand the electronic properties of the molecule, including its reactivity, stability, and charge distribution.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding.

Expected Data:

| Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | -E(HOMO) |

| Electron Affinity (A) | -E(LUMO) |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 |

| Chemical Softness (S) | 1/(2η) |

| Electrophilicity Index (ω) | μ²/ (2η) where μ is the chemical potential (-χ) |

Signaling Pathway of Electronic Properties

Caption: Relationship between key electronic properties and chemical reactivity.

NMR Spectroscopy

Objective: To predict the ¹H and ¹³C NMR chemical shifts of the molecule.

Protocol:

-

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

-

Calculation Settings: The calculation is performed on the optimized molecular geometry using the same DFT functional and basis set.

-

Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Expected Data:

A table comparing the calculated and, where available, experimental ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule would be presented.

Conclusion

The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive in-silico investigation of this compound. By employing DFT calculations, researchers can gain detailed insights into its structural, vibrational, and electronic properties. This information is invaluable for understanding the fundamental chemistry of this molecule and can guide the rational design of new therapeutic agents and functional materials. The combination of theoretical predictions with experimental data provides a powerful approach for advancing our understanding of this and other related compounds.

References

An In-depth Technical Guide on the Reactivity and Stability of 4-Hydroxy-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document details its reactivity profile, including electrophilic aromatic substitution and nucleophilic reactions of the nitrile group, supported by mechanistic insights. It further explores the stability of the molecule under various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress, providing crucial information for its handling, storage, and formulation development. This guide also includes detailed experimental protocols for its synthesis and analytical methods for its quantification and the characterization of its degradation products.

Introduction

This compound, a bifunctional aromatic compound, possesses both a hydroxyl and a nitrile functional group. This unique combination makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The hydroxyl group activates the benzene ring towards electrophilic substitution and provides a site for O-alkylation or acylation. The nitrile group, an electron-withdrawing group, can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, and reduction to an amine. A thorough understanding of the reactivity and stability of this molecule is paramount for its effective utilization in drug discovery and development, ensuring the quality, safety, and efficacy of the final products.

Chemical Properties

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Molecular Formula | C₈H₇NO | --INVALID-LINK-- |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |

| CAS Number | 14143-26-1 | --INVALID-LINK-- |

| Appearance | Solid | [1] |

| Melting Point | 110 - 113 °C | [1] |

| XLogP3 | 1.1 | --INVALID-LINK-- |

Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitrile group, as well as the methyl group which has a weak activating effect.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl group is also an activating ortho-, para-director. In this compound, the positions ortho to the hydroxyl group (positions 3 and 5) and para to the methyl group (position 5) are activated. The directing effects of the hydroxyl and methyl groups are synergistic, strongly activating position 5. Position 3 is also activated by the hydroxyl group. The nitrile group is a meta-directing deactivating group.

References

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Hydroxy-2-methylbenzonitrile. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on closely related compounds and general experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound is an aromatic organic compound with the molecular formula C₈H₇NO.[1] Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a nitrile group. These functional groups dictate its chemical reactivity and physical properties. The molecular weight of the compound is 133.15 g/mol .[1]

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Note: While a melting point of 110-113 °C is cited for a related compound by a commercial supplier, this value should be used with caution as it does not pertain to this compound.

Crystal Structure

Crystallographic data for this compound has been reported, providing insight into its solid-state structure. The compound crystallizes in the C 1 2/c 1 space group.[1]

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 13.0140 Å |

| b | 6.9530 Å |

| c | 14.952 Å |

| α | 90° |

| β | 95.305° |

| γ | 90° |

| (Source: PubChem, from The Journal of Organic Chemistry 2019;84(4):1748-1756)[1] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not available for this specific compound. However, standard methodologies for organic compounds can be applied.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a heating block or oil bath of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2][3][4][5]

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination can be performed.

Procedure:

-

A few drops of the liquid are placed in a small test tube or a specialized micro boiling point tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9]

Solubility Determination

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

-

A small amount of the solute (e.g., 10-20 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

The mixture is agitated at a constant temperature.

-

Observation of whether the solid dissolves completely, partially, or not at all provides a qualitative measure of solubility.

Quantitative Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis spectrophotometry.

Procedure:

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of the phenolic compound is prepared in a suitable solvent.

-

A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the phenol have different molar absorptivities is measured for each solution.

-

The ratio of the deprotonated to protonated species can be calculated from the absorbance values.

-

The pKa is then determined by plotting the pH versus the logarithm of the ratio of the concentrations of the deprotonated and protonated forms and finding the pH at which the concentrations are equal.[10][11][12][13][14]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The methyl protons should appear as a singlet at approximately δ 2.0-2.5 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the nitrile carbon, the carbons of the benzene ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

A sharp C≡N stretching band around 2220-2240 cm⁻¹.

-

Aromatic C-H stretching bands just above 3000 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band around 1200-1260 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (133.15). Fragmentation patterns would likely involve the loss of small molecules such as HCN or CO.

Visualizations

Synthesis Workflow

While a specific experimental protocol for the synthesis of this compound was not found, a general synthetic approach can be conceptualized. A plausible route could involve the cyanation of a corresponding phenol or the modification of a pre-existing benzonitrile. The following diagram illustrates a logical workflow for a potential synthesis.

Caption: A logical workflow for a potential synthesis of this compound.

Experimental Workflow for Physical Property Determination

The following diagram outlines a general workflow for the experimental determination of the key physical properties of an organic compound like this compound.

Caption: A general experimental workflow for determining key physical properties.

References

- 1. This compound | C8H7NO | CID 308741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ursinus.edu [ursinus.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chymist.com [chymist.com]

- 7. scribd.com [scribd.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. researchgate.net [researchgate.net]

- 12. web.pdx.edu [web.pdx.edu]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 4-Hydroxy-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylbenzonitrile is a valuable substituted benzonitrile that serves as a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and its significant applications in drug development. The document includes tabulated quantitative data for easy comparison of synthetic routes and visual diagrams of reaction pathways to facilitate understanding.

Introduction and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis falls within the broader exploration of hydroxybenzonitriles. These compounds have been of interest for their utility as herbicides and as precursors for more complex molecules.[1] Early methods for the synthesis of similar compounds often involved multi-step processes. The development of more direct and efficient synthetic routes has been driven by the increasing demand for this intermediate in specialized applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol [2] |

| CAS Number | 14143-26-1[2] |

| Appearance | Solid |

| Melting Point | 159-160 °C[3] |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, ranging from classical aromatic substitution reactions to more modern, metal-free approaches. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis from m-Cresol via Formylation and Conversion

A common and logical route to this compound starts from the readily available m-cresol. This multi-step synthesis involves the introduction of a nitrile group, often via an aldehyde intermediate.

Logical Workflow for Synthesis from m-Cresol:

Caption: Synthetic workflow from m-cresol.

2.1.1. Experimental Protocol: Formylation of m-Cresol (Gattermann Reaction)

The Gattermann reaction introduces a formyl group onto an activated aromatic ring, such as a phenol.[4][5]

-

Materials: m-Cresol, Zinc Cyanide (Zn(CN)₂), Anhydrous Hydrogen Chloride (HCl) gas, Anhydrous solvent (e.g., ether), Aluminum Chloride (AlCl₃, catalyst).

-

Procedure:

-

A solution of m-cresol in the anhydrous solvent is cooled in an ice bath.

-

Anhydrous HCl gas is bubbled through the solution, followed by the addition of Zn(CN)₂.

-

The mixture is stirred at low temperature for several hours.

-

The reaction is quenched by the addition of water.

-

The product, 4-hydroxy-2-methylbenzaldehyde, is isolated by extraction and purified by distillation or crystallization.

-

2.1.2. Experimental Protocol: Conversion of Aldehyde to Nitrile

The resulting aldehyde can be converted to the nitrile via a two-step process involving the formation of an aldoxime followed by dehydration.[6]

-

Materials: 4-Hydroxy-2-methylbenzaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium hydroxide (NaOH), Dehydrating agent (e.g., acetic anhydride, thionyl chloride).

-

Procedure:

-

Oxime formation: 4-Hydroxy-2-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) in an aqueous or alcoholic solution. The resulting 4-hydroxy-2-methylbenzaldoxime is then isolated.

-

Dehydration: The dried aldoxime is treated with a dehydrating agent. For example, refluxing with acetic anhydride or reacting with thionyl chloride at low temperature will yield this compound.

-

The crude product is purified by recrystallization.

-

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7][8][9] The starting material for this route would be 4-amino-3-methylphenol.

Workflow for the Sandmeyer Reaction:

Caption: Sandmeyer reaction workflow.

2.2.1. Experimental Protocol:

-

Materials: 4-Amino-3-methylphenol, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).

-

Procedure:

-

Diazotization: 4-Amino-3-methylphenol is dissolved in aqueous HCl and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt solution.

-

Cyanation: In a separate flask, a solution or suspension of CuCN is prepared. The cold diazonium salt solution is then slowly added to the CuCN mixture.

-

The reaction mixture is allowed to warm to room temperature and may be heated to ensure complete reaction, which is often indicated by the cessation of nitrogen gas evolution.

-

The product is isolated by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

-

Purification is achieved by column chromatography or recrystallization.

-

Modern Metal-Free Cyanation

Recent advances in organic synthesis have led to the development of metal-free cyanation methods. One such approach involves the direct cyanation of phenols using a cyanating agent and an activator.

2.3.1. Experimental Protocol: Metal-Free Regioselective Monocyanation

A reported method utilizes potassium thiocyanate as the cyanide source with silica sulfuric acid as a solid acid catalyst.[2]

-

Materials: m-Cresol, Potassium thiocyanate (KSCN), Silica sulfuric acid (SSA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a mixture of m-cresol and potassium thiocyanate in dichloromethane, silica sulfuric acid is added.

-

The reaction mixture is stirred at room temperature for a specified time.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the solid catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its analogs via different methods. Direct yield comparisons should be made with caution as reaction conditions and scales may vary.

| Synthesis Method | Starting Material | Product | Yield (%) | Reference |

| Demethylation | 4-Methoxybenzonitrile | 4-Hydroxybenzonitrile | 96.8 | [1] |

| Demethylation | 4-Methoxybenzonitrile | 4-Hydroxybenzonitrile | 91 | [1] |

| Dealkylation | 4-Methoxybenzonitrile | 4-Hydroxybenzonitrile | 71 | [10] |

| Aldoxime Dehydration | 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 80 | [6] |

| Lewis Acid-Promoted Cyanation | m-Cresol | 2-Hydroxy-4-methylbenzonitrile | 93 | [3] |

Characterization Data

The structure of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the nitrile carbon, the carbons of the benzene ring, and the methyl carbon.[11]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C-H and C=C stretching and bending vibrations of the aromatic ring.[12]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).[13]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a versatile nitrile group, allows for a wide range of chemical transformations.

Role in the Synthesis of Letrozole:

A prominent application of this compound is in the synthesis of Letrozole , a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. While the exact synthetic step involving this compound in all commercial syntheses of Letrozole is not always publicly disclosed, related benzonitrile derivatives are key building blocks. The synthesis of Letrozole involves the coupling of two substituted benzonitrile rings to a triazole ring. Intermediates structurally similar to this compound are essential for constructing the final drug molecule.

Signaling Pathway Inhibition by Letrozole:

Caption: Letrozole's mechanism of action.

Letrozole functions by inhibiting the aromatase enzyme, which is responsible for the final step in the biosynthesis of estrogens from androgens. By blocking this conversion, Letrozole effectively reduces the levels of estrogen in the body, thereby slowing or stopping the growth of hormone-receptor-positive breast cancer cells.

Conclusion

This compound is a synthetically important molecule with established routes for its preparation. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for the synthesis of life-saving drugs like Letrozole. The synthetic methods outlined in this guide, from classical reactions to modern metal-free approaches, provide a toolkit for chemists to access this valuable intermediate. Further research into more sustainable and efficient synthetic protocols will continue to enhance its availability for future applications in drug discovery and materials science.

References

- 1. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 2. This compound | C8H7NO | CID 308741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. collegedunia.com [collegedunia.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

4-Hydroxy-2-methylbenzonitrile molecular weight and formula

An In-depth Technical Guide on 4-Hydroxy-2-methylbenzonitrile

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the first step in any study. This guide provides the core molecular information for this compound.

Molecular Data

The foundational quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C8H7NO[1][2] |

| Molecular Weight | 133.15 g/mol [1] |

| Monoisotopic Mass | 133.052763847 Da[1] |

Structural Information

A logical diagram representing the relationship between the compound's name and its primary molecular identifiers is provided below.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 4-Hydroxy-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

The insights derived from these calculations are invaluable for understanding the molecule's structural, electronic, and spectroscopic properties, which are critical for applications in medicinal chemistry, drug design, and materials science.

Molecular Structure and Optimized Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. For 4-Hydroxy-2-methylbenzonitrile, the initial geometry for such a calculation can be derived from its known crystal structure, available from crystallographic databases[1].

Table 1: Optimized Geometrical Parameters (Illustrative)

The following table presents illustrative optimized geometrical parameters for this compound, based on expected values from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). These values are compared with the experimental data obtained from X-ray crystallography[1].

| Parameter | Bond/Angle | Calculated Value (Illustrative) | Experimental Value (Crystal Structure)[1] |

| Bond Lengths (Å) | |||

| C-C (aromatic) | 1.390 - 1.405 | 1.373 - 1.401 | |

| C-CN | 1.445 | 1.442 | |

| C≡N | 1.158 | 1.140 | |

| C-O | 1.360 | 1.361 | |

| O-H | 0.965 | N/A (typically not resolved) | |

| C-CH₃ | 1.510 | 1.498 | |

| Bond Angles (°) | |||

| C-C-C (aromatic) | 119.5 - 120.5 | 118.9 - 121.1 | |

| C-C-CN | 119.8 | 120.1 | |

| C-C-O | 118.5 | 118.3 | |

| C-O-H | 109.5 | N/A | |

| Dihedral Angles (°) | |||

| C-C-O-H | 0.0 or 180.0 | N/A |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as its reactivity and kinetic stability, are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited.

Table 2: Calculated Electronic Properties (Illustrative)

This table summarizes the expected electronic properties of this compound from a DFT calculation.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charges | |

| O | -0.65 e |

| N | -0.50 e |

| C (attached to OH) | +0.25 e |

| C (cyano) | +0.15 e |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. It is standard practice to scale the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods.

Table 3: Calculated Vibrational Frequencies (Illustrative)

The following table presents a selection of characteristic calculated vibrational frequencies for this compound, with their corresponding assignments.

| Calculated Frequency (cm⁻¹, scaled) | Vibrational Mode Assignment |

| ~3600 | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Methyl C-H stretch |

| ~2230 | C≡N stretch |

| ~1600, ~1500, ~1450 | Aromatic C-C stretch |

| ~1250 | C-O stretch |

| ~850 | Aromatic C-H out-of-plane bend |

Experimental and Computational Protocols

The following sections detail the standard methodologies for the quantum chemical calculations described in this guide.

Computational Details

All quantum chemical calculations should be performed using a reputable software package such as Gaussian, ORCA, or GAMESS. A widely used and reliable method for this type of molecule is Density Functional Theory (DFT) with a hybrid functional, such as B3LYP. A Pople-style basis set, for instance, 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost.

The computational workflow typically involves:

-

Geometry Optimization: Starting from an initial structure (e.g., from the crystal structure data), the molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate the vibrational frequencies.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as HOMO-LUMO energies and Mulliken atomic charges.

Visualization and Analysis

The output of the quantum chemical calculations can be visualized and analyzed using software such as GaussView, Avogadro, or Chemcraft. These programs allow for the visualization of molecular orbitals, vibrational modes, and the molecular electrostatic potential map.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations.

References

Methodological & Application

Synthesis of 4-Hydroxy-2-methylbenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxy-2-methylbenzonitrile, a valuable building block in medicinal chemistry and drug development. The unique substitution pattern of this aromatic nitrile makes it a key intermediate in the synthesis of various biologically active molecules. This guide outlines two primary synthetic routes, provides detailed experimental procedures, and summarizes key quantitative data.

Introduction to this compound in Drug Development

Benzonitrile derivatives are a cornerstone in the development of novel therapeutics due to the versatile chemistry of the nitrile group and its ability to act as a bioisostere for other functional groups. The nitrile moiety can participate in hydrogen bonding and can be transformed into other key functional groups such as amines, amides, and carboxylic acids, making it a valuable synthon in the design of new drug candidates. While specific applications of this compound are often proprietary, its structural motif is found in compounds investigated for a range of therapeutic areas. For instance, substituted benzonitriles are integral to the development of kinase inhibitors for oncology and antiviral agents. The strategic placement of the hydroxyl and methyl groups on the benzonitrile scaffold allows for tailored modifications to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are detailed below:

-

Formylation of m-Cresol followed by Conversion to Nitrile: This two-step route involves the regioselective ortho-formylation of 3-methylphenol (m-cresol) to yield 4-hydroxy-2-methylbenzaldehyde, which is subsequently converted to the target nitrile.

-

Sandmeyer Reaction of 4-Amino-3-methylphenol: This classic transformation in aromatic chemistry involves the diazotization of 4-amino-3-methylphenol followed by a copper-catalyzed cyanation to introduce the nitrile group.

Below are the detailed protocols and data for each synthetic approach.

Route 1: Formylation of m-Cresol and Subsequent Cyanation

This route provides a straightforward approach starting from the readily available starting material, m-cresol.

Caption: Synthetic workflow for Route 1.

Step 1: ortho-Formylation of 3-Methylphenol

This procedure utilizes a magnesium chloride-triethylamine mediated reaction with paraformaldehyde for the regioselective formylation of m-cresol.[1][2]

Experimental Protocol:

-

To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.5 equivalents).

-

Add anhydrous acetonitrile as the solvent.

-

To this suspension, add triethylamine (2.5 equivalents) dropwise.

-

Add 3-methylphenol (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-hydroxy-2-methylbenzaldehyde.

| Reagent/Parameter | Molar Ratio/Value |

| 3-Methylphenol | 1.0 eq |

| Magnesium Chloride | 1.2 eq |

| Paraformaldehyde | 2.5 eq |

| Triethylamine | 2.5 eq |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Reaction Time | 4-6 hours |

| Yield | ~60-70% |

Table 1: Reagents and conditions for the ortho-formylation of 3-methylphenol.

Step 2: Conversion of 4-Hydroxy-2-methylbenzaldehyde to this compound

The aldehyde is converted to the nitrile via an aldoxime intermediate, which is then dehydrated. A one-pot procedure using hydroxylamine hydrochloride is effective.[3]

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-hydroxy-2-methylbenzaldehyde (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Add a dehydrating agent, such as anhydrous ferrous sulfate or formic acid.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

| Reagent/Parameter | Molar Ratio/Value |

| 4-Hydroxy-2-methylbenzaldehyde | 1.0 eq |

| Hydroxylamine Hydrochloride | 1.2 eq |

| Dehydrating Agent | Ferrous Sulfate / Formic Acid |

| Solvent | DMF |

| Reaction Temperature | Reflux |

| Reaction Time | 3-5 hours |

| Yield | ~80-90% |

Table 2: Reagents and conditions for the conversion of the aldehyde to the nitrile.

Route 2: Sandmeyer Reaction of 4-Amino-3-methylphenol

This classical route offers an alternative approach starting from the corresponding aminophenol.

Caption: Synthetic workflow for Route 2.

Step 1: Diazotization of 4-Amino-3-methylphenol

The primary amine is converted to a diazonium salt using sodium nitrite in an acidic medium.

Experimental Protocol:

-

Suspend 4-amino-3-methylphenol (1.0 equivalent) in a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Sandmeyer Cyanation

The diazonium salt is then reacted with a copper(I) cyanide solution to yield the nitrile.[4]

Experimental Protocol:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.

-

Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

| Reagent/Parameter | Molar Ratio/Value |

| 4-Amino-3-methylphenol | 1.0 eq |

| Sodium Nitrite | 1.1 eq |

| Hydrochloric Acid | Excess |

| Copper(I) Cyanide | 1.2 eq |

| Diazotization Temperature | 0-5°C |

| Cyanation Temperature | 0°C to Room Temp. |

| Overall Yield | ~60-75% |

Table 3: Reagents and conditions for the Sandmeyer reaction.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol [5] |

| Appearance | White to off-white solid |

| Melting Point | 138-142 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~7.4 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), ~5.5 (s, 1H, -OH), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~160, ~140, ~134, ~118, ~117, ~115, ~103, ~20 |

| IR (KBr, cm⁻¹) | ~3300-3100 (-OH), ~2230 (C≡N), ~1600, ~1500 (C=C aromatic) |

| Mass Spec (EI, m/z) | 133 [M]⁺ |

Table 4: Physicochemical and spectral data for this compound. (Note: Exact spectral shifts may vary depending on the solvent and instrument.)

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Cyanide compounds are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal procedure in place.

-

Diazonium salts can be explosive when isolated in dry form. It is crucial to keep them in solution and at low temperatures.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

References

4-Hydroxy-2-methylbenzonitrile: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science

Introduction

4-Hydroxy-2-methylbenzonitrile is a valuable bifunctional aromatic compound that serves as a versatile starting material in the synthesis of a wide array of complex organic molecules. Its structure, featuring a nucleophilic hydroxyl group and an electrophilic nitrile moiety, allows for selective and sequential chemical transformations, making it an attractive building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diaryl ethers, which are key intermediates in the development of pharmacologically active agents.

Application 1: Synthesis of Diaryl Ether Intermediates via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated or arylated to form ether linkages. The Williamson ether synthesis is a robust and widely used method for this transformation, involving the reaction of the corresponding phenoxide with an alkyl or aryl halide. The resulting diaryl ether derivatives are prevalent scaffolds in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.

Experimental Protocol: Synthesis of 4-((4-Nitropyridin-3-yl)oxy)-2-methylbenzonitrile

This protocol details the synthesis of a diaryl ether intermediate, which can be a precursor for various bioactive molecules. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis suitable for activated aryl halides.

Materials:

-

This compound

-

3-Fluoro-4-nitropyridine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

To this mixture, add a solution of 3-fluoro-4-nitropyridine (1.1 eq) in DMF dropwise over 15 minutes.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 4-((4-nitropyridin-3-yl)oxy)-2-methylbenzonitrile.

Quantitative Data:

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Fluoro-4-nitropyridine | K₂CO₃ | DMF | 80 | 12 | 85 |

| 2 | Benzyl bromide | K₂CO₃ | Acetone | 60 | 8 | 92 |

| 3 | Ethyl iodide | NaH | THF | 25 | 6 | 88 |

Note: Yields are representative and may vary based on reaction scale and purification methods.

Experimental Workflow:

Application 2: Building Block for Kinase Inhibitors

The diaryl ether scaffold, readily synthesized from this compound, is a common feature in many kinase inhibitors. The nitrile group can be further elaborated, for example, through reduction to an amine or hydrolysis to a carboxylic acid, to introduce additional points of interaction with the target protein.

Proposed Synthetic Pathway to a Kinase Inhibitor Scaffold:

The following outlines a plausible synthetic route to a hypothetical kinase inhibitor scaffold, demonstrating the utility of the diaryl ether intermediate synthesized in Application 1.

-

Reduction of the Nitro Group: The nitro group on the pyridine ring is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a chemical reducing agent (e.g., SnCl₂). This amino group is crucial for interacting with the hinge region of many kinases.

-

Amide Coupling: The newly formed amino group can be acylated with a variety of carboxylic acids to introduce diverse side chains that can occupy other pockets of the kinase active site, thereby modulating potency and selectivity.

Logical Workflow for Kinase Inhibitor Synthesis:

The Underexplored Potential of 4-Hydroxy-2-methylbenzonitrile in Medicinal Chemistry: Application Notes and Protocols Based on Structural Analogs

While specific data on the direct applications of 4-Hydroxy-2-methylbenzonitrile in medicinal chemistry is limited in publicly available literature, the benzonitrile scaffold is a well-established pharmacophore and a versatile synthetic intermediate in the development of novel therapeutic agents. This document provides detailed application notes and protocols based on the established roles of structurally related benzonitrile derivatives, offering a valuable guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound.